molecular formula C8H7ClINO2 B2999534 Methyl 2-amino-3-chloro-5-iodobenzoate CAS No. 1070977-94-4

Methyl 2-amino-3-chloro-5-iodobenzoate

Cat. No.: B2999534
CAS No.: 1070977-94-4
M. Wt: 311.5
InChI Key: ILDAJGVKPFOKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-chloro-5-iodobenzoate: is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid, featuring a methyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-chloro-5-iodobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-chlorobenzoic acid and iodine.

    Iodination: The 2-amino-5-chlorobenzoic acid is iodinated using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium.

    Esterification: The resulting 2-amino-3-chloro-5-iodobenzoic acid is then esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-amino-3-chloro-5-iodobenzoate can undergo nucleophilic substitution reactions due to the presence of the chlorine and iodine atoms on the benzene ring.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

    Substitution: Formation of derivatives with different substituents replacing the chlorine or iodine atoms.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of nitro derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-3-chloro-5-iodobenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.

Biology: In biological research, this compound is used to study the effects of halogenated benzoates on biological systems. It serves as a model compound for understanding the interactions between halogenated aromatic compounds and biological molecules.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a precursor in the synthesis of pharmaceutical agents with anti-inflammatory and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-5-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 2-amino-3-chlorobenzoate: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    Methyl 2-amino-5-iodobenzoate: Lacks the chlorine atom, affecting its substitution reactions and biological activity.

    Methyl 2-amino-3-bromo-5-iodobenzoate: Contains a bromine atom instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: Methyl 2-amino-3-chloro-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-3-chloro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDAJGVKPFOKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a round bottom flask was combined 1.00 g (3.61 mmol) of 2-amino-5-iodo-benzoic acid methyl ester and 18.0 mL isopropyl alcohol. To the solution was added 541 mg (4.05 mmol) of N-chlorosuccinimide and the solution was heated at 80° C. in an oil bath for 2.25 hours. The solution was cooled to room temperature and concentrated. The resulting residue was dissolved in ethyl acetate and an aqueous solution of sodium bisulfite was added. The organic layer was washed three times with water and brine, then dried over sodium sulfate. The organic layer was concentrated to dryness and recrystallized from hexanes to afford 809 mg (2.60 mmol, 72% yield) of 2-amino-3-chloro-5-iodo-benzoic acid methyl ester as tan-orange crystals. 1H NMR (500 MHz, DMSO-d6) δ 7.96 (d, 1H), 7.74 (d, 1H), 6.86 (s, br., 2H), 3.82 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Three

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